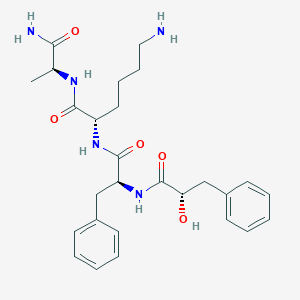

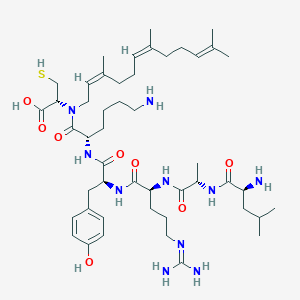

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine (Farnesyl) is a peptide that has been extensively studied for its biochemical and physiological effects. It is a lipid anchor that is attached to proteins, which enables them to be localized to the cell membrane. Farnesyl has been shown to play a crucial role in cellular signaling pathways, making it an important molecule in the field of biochemistry.

Mecanismo De Acción

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine is attached to proteins via a post-translational modification called farnesylation. This involves the addition of a farnesyl group to a cysteine residue at the C-terminus of the protein. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are then anchored to the cell membrane, where they can interact with other signaling molecules.

Biochemical and Physiological Effects:

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been shown to play a crucial role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteineated proteins are important in the regulation of the Ras signaling pathway, which is frequently mutated in cancer. FTIs have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied in laboratory experiments due to its role in cellular signaling pathways. However, the synthesis of farnesylated proteins can be challenging, and the use of FTIs can have off-target effects.

Direcciones Futuras

Future research on farnesyl could focus on the development of more selective FTIs, as well as the identification of new farnesylated proteins and their roles in cellular signaling pathways. Additionally, the development of new techniques for the synthesis of farnesylated proteins could enable the study of their biochemical and physiological effects in greater detail.

Métodos De Síntesis

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can be synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine can also be synthesized using solution-phase synthesis, which involves the chemical modification of pre-existing peptides.

Aplicaciones Científicas De Investigación

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine has been extensively studied for its role in cellular signaling pathways. It is involved in the regulation of cell proliferation, differentiation, and apoptosis. Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteinetransferase inhibitors (FTIs) have been developed as potential cancer therapeutics, as they target the farnesylation of oncogenic proteins.

Propiedades

Número CAS |

130447-82-4 |

|---|---|

Nombre del producto |

Farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |

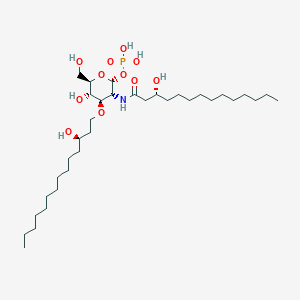

Fórmula molecular |

C48H80N10O8S |

Peso molecular |

957.3 g/mol |

Nombre IUPAC |

(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]-[(2Z,6Z)-3,7,11-trimethyldodeca-2,6,10-trienyl]amino]-3-sulfanylpropanoic acid |

InChI |

InChI=1S/C48H80N10O8S/c1-30(2)13-10-14-32(5)15-11-16-33(6)23-26-58(41(29-67)47(65)66)46(64)39(17-8-9-24-49)56-45(63)40(28-35-19-21-36(59)22-20-35)57-44(62)38(18-12-25-53-48(51)52)55-42(60)34(7)54-43(61)37(50)27-31(3)4/h13,15,19-23,31,34,37-41,59,67H,8-12,14,16-18,24-29,49-50H2,1-7H3,(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,65,66)(H4,51,52,53)/b32-15-,33-23-/t34-,37-,38-,39-,40-,41-/m0/s1 |

Clave InChI |

QXYDNFYDUYRTOQ-UMIKSDSYSA-N |

SMILES isomérico |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N(C/C=C(/C)\CC/C=C(/C)\CCC=C(C)C)[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)N |

SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |

SMILES canónico |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N(CC=C(C)CCC=C(C)CCC=C(C)C)C(CS)C(=O)O)N |

Secuencia |

LARYKC |

Sinónimos |

farnesyl-LARYKC farnesyl-Leu-Ala-Arg-Tyr-Lys-Cys farnesylleucyl-alanyl-arginyl-tyrosyl-lysyl-cysteine |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)

![N-{3-chloro-4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236831.png)

![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)

![N-{3-chloro-4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236843.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)